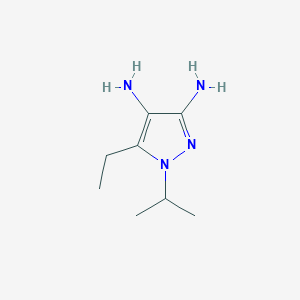
5-Ethyl-1-isopropyl-1H-pyrazole-3,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-1-isopropyl-1H-pyrazole-3,4-diamine, also known as EPDA, is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It belongs to the pyrazole family and has been found to possess a range of interesting biological properties, including antitumor, antifungal, and anti-inflammatory activities.
Mecanismo De Acción
The exact mechanism of action of 5-Ethyl-1-isopropyl-1H-pyrazole-3,4-diamine is not yet fully understood. However, it has been suggested that 5-Ethyl-1-isopropyl-1H-pyrazole-3,4-diamine may exert its biological effects by inhibiting the activity of certain enzymes or signaling pathways that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects
5-Ethyl-1-isopropyl-1H-pyrazole-3,4-diamine has been found to possess a range of interesting biochemical and physiological effects. For example, it has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 5-Ethyl-1-isopropyl-1H-pyrazole-3,4-diamine has also been found to possess antifungal activity by inhibiting the growth and development of fungal cells. In addition, 5-Ethyl-1-isopropyl-1H-pyrazole-3,4-diamine has been shown to possess anti-inflammatory activity by reducing the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Ethyl-1-isopropyl-1H-pyrazole-3,4-diamine has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. 5-Ethyl-1-isopropyl-1H-pyrazole-3,4-diamine has also been found to possess a range of interesting biological properties, making it a promising candidate for further investigation. However, there are also some limitations to the use of 5-Ethyl-1-isopropyl-1H-pyrazole-3,4-diamine in lab experiments. For example, its exact mechanism of action is not yet fully understood, which may limit its potential applications in certain areas of research.
Direcciones Futuras
There are several future directions for the research on 5-Ethyl-1-isopropyl-1H-pyrazole-3,4-diamine. One area of interest is the development of novel 5-Ethyl-1-isopropyl-1H-pyrazole-3,4-diamine analogs with improved biological properties. Another area of interest is the investigation of the potential of 5-Ethyl-1-isopropyl-1H-pyrazole-3,4-diamine as a therapeutic agent for the treatment of various diseases, including cancer, fungal infections, and inflammatory disorders. Additionally, further studies are needed to fully understand the mechanism of action of 5-Ethyl-1-isopropyl-1H-pyrazole-3,4-diamine and its potential applications in various areas of research.
Métodos De Síntesis
The synthesis of 5-Ethyl-1-isopropyl-1H-pyrazole-3,4-diamine involves the reaction of 5-ethyl-1-isopropyl-1H-pyrazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with ammonia to yield 5-Ethyl-1-isopropyl-1H-pyrazole-3,4-diamine. The overall reaction can be represented as follows:
Aplicaciones Científicas De Investigación
5-Ethyl-1-isopropyl-1H-pyrazole-3,4-diamine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to possess a range of interesting biological properties, including antitumor, antifungal, and anti-inflammatory activities. 5-Ethyl-1-isopropyl-1H-pyrazole-3,4-diamine has also been investigated for its potential as a therapeutic agent for the treatment of various diseases, including cancer, fungal infections, and inflammatory disorders.
Propiedades
Número CAS |
199341-43-0 |
|---|---|
Nombre del producto |
5-Ethyl-1-isopropyl-1H-pyrazole-3,4-diamine |
Fórmula molecular |
C8H16N4 |
Peso molecular |
168.24 g/mol |
Nombre IUPAC |
5-ethyl-1-propan-2-ylpyrazole-3,4-diamine |
InChI |
InChI=1S/C8H16N4/c1-4-6-7(9)8(10)11-12(6)5(2)3/h5H,4,9H2,1-3H3,(H2,10,11) |
Clave InChI |
WEZJJLRDMAPCTG-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=NN1C(C)C)N)N |
SMILES canónico |
CCC1=C(C(=NN1C(C)C)N)N |
Sinónimos |
1H-Pyrazole-3,4-diamine,5-ethyl-1-(1-methylethyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



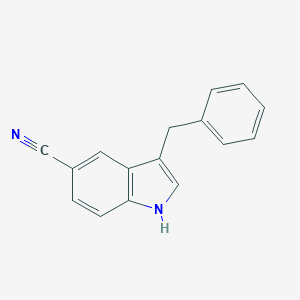
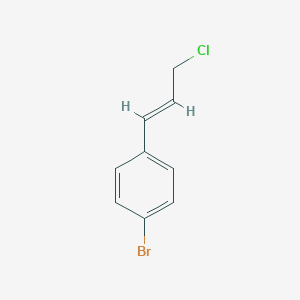

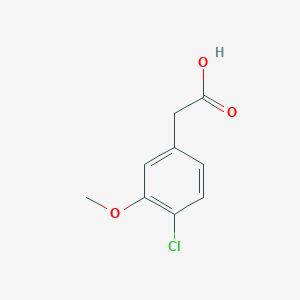
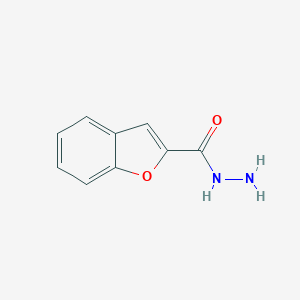
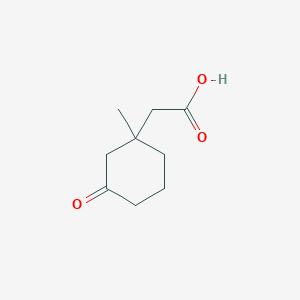

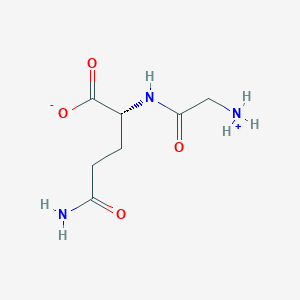
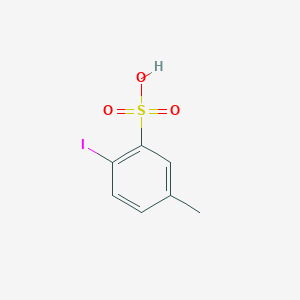


![(2R,4aR,6R,7S,8S,8aS)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B171925.png)

![2-(Pyridin-4-yl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B171927.png)